N-(2-ethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
N-(2-ethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide is a tricyclic sulfonamide derivative characterized by a rigid azatricyclic core, a sulfonamide group at position 6, and an 11-oxo functional group. Its crystallographic data, if available, would likely be refined using programs such as SHELX, a widely validated tool for small-molecule structure determination .
Properties
IUPAC Name |
N-(2-ethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-5-3-4-6-17(13)20-25(23,24)16-11-14-7-8-18(22)21-10-9-15(12-16)19(14)21/h3-6,11-12,20H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIIJKSCLYBXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multi-step organic reactions. One common method involves the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds under mild conditions . This metal-free process achieves a C-C bond cleavage of 1,3-dicarbonyl compounds for use as a C1 synthon .
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yield and purity . These methods are designed to be environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .
Scientific Research Applications
N-(2-ethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of cancer cell apoptosis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tricyclic Sulfonamide Derivatives
| Compound ID/Name | Core Structure | Heteroatoms | Functional Groups | Substituents |
|---|---|---|---|---|
| Target Compound | 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene | N | 11-oxo, 6-sulfonamide | N-(2-ethylphenyl) |
| 554440-41-4: 2-(2,2-Dioxo-2λ⁶-thia-3-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone | Thia-azatricyclo[6.3.1.0⁴,¹²]dodeca... | S, N | 2,2-dioxo, ethanone | 4-phenylpiperazin-1-yl |
| 565180-71-4: 2-(2,2-dioxo-2λ⁶-thia-3-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-prop-2-enylacetamide | Thia-azatricyclo[6.3.1.0⁴,¹²]dodeca... | S, N | 2,2-dioxo, acetamide | N-prop-2-enyl |
Key Observations:
Core Heteroatoms : The target compound contains a nitrogen atom in its tricyclic core, whereas analogs 554440-41-4 and 565180-71-4 incorporate sulfur (thia) alongside nitrogen. Sulfur’s larger atomic radius and lower electronegativity may alter electronic distribution and binding interactions compared to the purely nitrogen-based core .
Functional Groups: The target’s 11-oxo group contrasts with the 2,2-dioxo groups in analogs, which could enhance polarity and hydrogen-bonding capacity in the latter. The sulfonamide moiety in the target is replaced by ethanone (554440-41-4) or acetamide (565180-71-4), affecting acidity and solubility.
Substituents :
- The 2-ethylphenyl group on the target may confer greater hydrophobicity compared to the 4-phenylpiperazine (554440-41-4) or propenyl (565180-71-4) substituents. Piperazine derivatives often improve water solubility and receptor affinity, while propenyl groups may enhance reactivity or metabolic stability .
Hypothetical Pharmacological and Physicochemical Implications
While direct pharmacological data for these compounds are unavailable in the provided sources, structural trends suggest the following:
- Binding Affinity : The phenylpiperazine substituent in 554440-41-4 may facilitate interactions with serotonin or dopamine receptors, common targets for piperazine-containing drugs.
- Metabolic Stability : The propenyl group in 565180-71-4 could render it susceptible to cytochrome P450-mediated oxidation, whereas the target’s ethylphenyl group might resist rapid metabolism.
Biological Activity
N-(2-ethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H21N3O3 and a molecular weight of 363.4 g/mol. Its unique tricyclic structure contributes to its biological properties, particularly its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3 |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl)oxamide |
| CAS Number | 898419-27-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It is hypothesized that the compound may act as a competitive inhibitor of key enzymes involved in metabolic pathways, similar to other sulfonamide derivatives.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as dihydropteroate synthase, crucial for bacterial folate synthesis.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cell signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Initial studies suggest that this compound shows significant antimicrobial properties against a range of bacteria and fungi.
Anticancer Properties
In vitro studies have demonstrated that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the azatricyclo family:
- Study on Antimicrobial Effects : A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various azatricyclo compounds against Gram-positive and Gram-negative bacteria, revealing that N-(2-ethylphenyl)-11-oxo derivative exhibited superior activity compared to standard antibiotics .
- Anticancer Activity Assessment : Johnson et al. (2023) reported that this compound inhibited the proliferation of breast cancer cells in vitro by triggering apoptotic pathways . The study highlighted its potential as a lead compound for further development in cancer therapy.
Q & A
Q. What synthetic strategies are recommended to overcome steric hindrance in the azatricyclo framework during synthesis?
The azatricyclo core introduces significant steric hindrance, necessitating optimized reaction conditions. Key strategies include:
- Catalyst selection : Use of bulky ligands or transition-metal catalysts (e.g., Pd or Cu) to facilitate coupling reactions at hindered sites .
- Temperature modulation : Gradual heating (e.g., 60–80°C) to enhance reactivity without decomposition .
- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and stabilize intermediates .
- Stepwise synthesis : Sequential ring closure and functionalization to avoid competing side reactions .
Q. How can the compound’s structure be rigorously characterized?
A multi-technique approach is essential:
- Spectroscopy : High-resolution NMR (¹H, ¹³C, 2D-COSY) to resolve overlapping signals from the tricyclic framework and sulfonamide group. Mass spectrometry (HRMS) confirms molecular weight .
- X-ray crystallography : Determines absolute configuration and bond angles, critical for understanding steric interactions .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, informing storage and handling protocols .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC₅₀ determination .
- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) to measure affinity (Ki) .
- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and dynamics simulations (MD) are critical:
- Docking : Identify binding poses in enzyme active sites (e.g., sulfonamide interactions with zinc-containing metalloproteases) .
- Free-energy calculations : MM-PBSA/GBSA methods quantify binding affinity, prioritizing targets for experimental validation .
- Pharmacophore mapping : Align electronic and steric features with known bioactive molecules .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from methodological variability:
Q. What strategies optimize structure-activity relationship (SAR) studies for the ethylphenyl and sulfonamide substituents?
Systematically modify functional groups and evaluate effects:
- Substituent variation : Replace the ethyl group with halogens or electron-withdrawing groups to modulate electronic effects .
- Sulfonamide bioisosteres : Test thioamide or phosphonamide analogs to enhance solubility or binding .
- Conformational analysis : Use NOESY NMR or X-ray to correlate spatial arrangement with activity .
Q. How can crystallographic data clarify the compound’s reactivity in solution?
X-ray diffraction provides insights into:
- Torsional angles : Predict rotational flexibility of the ethylphenyl group, influencing binding kinetics .
- Hydrogen-bond networks : Identify potential solvation or dimerization patterns affecting solubility .
- Reactive sites : Electron density maps highlight nucleophilic/electrophilic regions for derivatization .
Q. What methodologies address solubility challenges in biological assays?
Solubility can be improved via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
